molecular formula C7H4Cl2F2 B14053607 1,2-Dichloro-3-fluoro-6-(fluoromethyl)benzene

1,2-Dichloro-3-fluoro-6-(fluoromethyl)benzene

Cat. No.: B14053607
M. Wt: 197.01 g/mol
InChI Key: SPTWPDJIWUVOHV-UHFFFAOYSA-N
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Description

1,2-Dichloro-3-fluoro-6-(fluoromethyl)benzene is an organic compound with the molecular formula C7H4Cl2F2 It is a derivative of benzene, where two chlorine atoms, two fluorine atoms, and one fluoromethyl group are substituted on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dichloro-3-fluoro-6-(fluoromethyl)benzene typically involves multi-step organic reactions. One common method includes the halogenation of a fluorobenzene derivative. For example, starting with 1,2-dichlorobenzene, a series of reactions involving fluorination and methylation can be employed to introduce the fluorine and fluoromethyl groups at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using catalysts and controlled reaction conditions to ensure efficient production. The specific details of industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-3-fluoro-6-(fluoromethyl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the chlorine or fluorine atoms.

Scientific Research Applications

1,2-Dichloro-3-fluoro-6-(fluoromethyl)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in studies involving the interaction of halogenated aromatic compounds with biological systems.

    Medicine: It may serve as a precursor for the development of pharmaceuticals, particularly those involving halogenated aromatic structures.

    Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-3-fluoro-6-(fluoromethyl)benzene depends on its specific application. In general, the presence of halogen atoms and the fluoromethyl group can influence the compound’s reactivity and interaction with other molecules. These substituents can affect the compound’s electronic properties, making it a useful intermediate in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dichloro-4-fluorobenzene
  • 1,2-Dichloro-3-fluorobenzene
  • 1,2-Dichloro-5-fluorobenzene

Uniqueness

1,2-Dichloro-3-fluoro-6-(fluoromethyl)benzene is unique due to the specific arrangement of its substituents The presence of both chlorine and fluorine atoms, along with the fluoromethyl group, gives it distinct chemical properties compared to other similar compounds

Properties

IUPAC Name

2,3-dichloro-1-fluoro-4-(fluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2F2/c8-6-4(3-10)1-2-5(11)7(6)9/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTWPDJIWUVOHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CF)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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